molecular formula C19H16S B167021 Triphenylmethanethiol CAS No. 3695-77-0

Triphenylmethanethiol

Cat. No. B167021
CAS RN: 3695-77-0
M. Wt: 276.4 g/mol
InChI Key: JQZIKLPHXXBMCA-UHFFFAOYSA-N
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Description

Triphenylmethanethiol is an organosulfur compound with the formula (C6H5)3CSH . It is the thiol derivative of the bulky substituent triphenylmethyl, also known as trityl . This compound forms a number of unusual derivatives that are more stable than less bulky analogues . It is used as a reagent for the introduction of the thiol group as well as the mild introduction of the mercapto functionality . It is a useful reagent in the synthesis of 1, 2 cis-1-thioglycoses . It can also act as a novel rigid agent for capping gold nanoparticles .


Synthesis Analysis

Triphenylmethanethiol is a kind of thiol and is used as a reagent for the introduction of the thiol group . Triphenylmethyl (trityl, Ph3C•) radicals have been considered the prototypical carbon-centered radical since their discovery in 1900 . Tris (4-substituted)-trityls [(4-R-Ph)3C•] have since been used in many ways due to their stability, persistence, and spectroscopic activity .


Molecular Structure Analysis

The molecular formula of Triphenylmethanethiol is C19H16S . The molecular weight of Triphenylmethanethiol is 276.4 g/mol . The InChI of Triphenylmethanethiol is InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H . The Canonical SMILES of Triphenylmethanethiol is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S .


Chemical Reactions Analysis

Triphenylmethanethiol forms a number of unusual derivatives that are more stable than less bulky analogues . The sulfenyl chloride (C6H5)3CSCl is obtained from the thiol with sulfuryl chloride . It in turn reacts with ammonia to form the sulfenamide (C6H5)3CSNH2 . The thiol reacts with nitrous acid to give S-nitrosotriphenylmethanethiol (C6H5)3CSNO .


Physical And Chemical Properties Analysis

Triphenylmethanethiol is a yellow solid . It has a melting point of 103–107 °C . It is soluble in common organic solvents such as toluene, Et2O, THF, CH2Cl2, CHCl3 .

Scientific Research Applications

Triphenylmethanethiol, also known as Triphenylmethyl mercaptan or Trityl mercaptan, is a chemical compound with the linear formula (C6H5)3CSH . It has a molecular weight of 276.40 . This compound is typically stored under inert gas due to its air sensitivity .

Triphenylmethanethiol, also known as Triphenylmethyl mercaptan or Trityl mercaptan, is an organosulfur compound with the formula (C6H5)3CSH . Here are some more applications of Triphenylmethanethiol:

  • Organic Synthesis : Triphenylmethanethiol is used as a reagent in organic synthesis . It is used for the introduction of the thiol group, which can participate in a variety of chemical reactions .

  • Pharmaceutical Intermediate : Triphenylmethanethiol is used as an intermediate in the synthesis of various pharmaceutical compounds . The thiol group introduced by Triphenylmethanethiol can react with other functional groups to form new compounds .

  • Stabilization of Unusual Derivatives : Triphenylmethanethiol forms a number of unusual derivatives that are more stable than less bulky analogues . This property makes it useful in research and development of new chemical compounds .

Triphenylmethanethiol, also known as Triphenylmethyl mercaptan or Trityl mercaptan, is an organosulfur compound with the formula (C6H5)3CSH . Here are some more applications of Triphenylmethanethiol:

  • Organic Synthesis : Triphenylmethanethiol is used as a reagent in organic synthesis . It is used for the introduction of the thiol group, which can participate in a variety of chemical reactions .

  • Pharmaceutical Intermediate : Triphenylmethanethiol is used as an intermediate in the synthesis of various pharmaceutical compounds . The thiol group introduced by Triphenylmethanethiol can react with other functional groups to form new compounds .

  • Stabilization of Unusual Derivatives : Triphenylmethanethiol forms a number of unusual derivatives that are more stable than less bulky analogues . This property makes it useful in research and development of new chemical compounds .

Future Directions

The future outlook for the Triphenylmethanethiol market looks promising and is expected to witness significant growth in the coming years . The increasing demand for Triphenylmethanethiol in the pharmaceutical and chemical industries is driving the market growth . Its diverse applications, such as its use as a reducing agent and a catalyst, have contributed to its rising popularity in different sectors . The current market for Triphenylmethanethiol is already experiencing steady growth due to its wide range of applications . It is extensively used in the synthesis of pharmaceutical intermediates, dyes, pigments, and antioxidants . The compound’s unique properties, such as its stability and effectiveness in chemical reactions, make it highly desirable among manufacturers . Furthermore, the growing emphasis on research and development activities in the pharmaceutical and chemical sectors is expected to fuel the demand for Triphenylmethanethiol .

properties

IUPAC Name

triphenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZIKLPHXXBMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063142
Record name Benzenemethanethiol, .alpha.,.alpha.-diphenyl-
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Triphenylmethanethiol

CAS RN

3695-77-0
Record name Triphenylmethanethiol
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Record name Triphenylmethanethiol
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Record name Triphenylmethanethiol
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Record name Benzenemethanethiol, .alpha.,.alpha.-diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
410
Citations
MS Fonari, EV Ganin, WJ Wang - Acta Crystallographica Section C …, 2005 - scripts.iucr.org
In the centrosymmetric formula unit of the title complex, C8H16O4·2C18H16S, the 1,4,7,10-tetraoxacyclododecane molecule adopts the biangular [66] conformation, and the …
Number of citations: 4 scripts.iucr.org
D Li, J Li - New Journal of Chemistry, 2003 - pubs.rsc.org
… In this article, we employed triphenylmethanethiol (TPMT) as a novel rigid agent for capping … triphenylmethanethiol (TPMT) as a novel capping agent to synthesize triphenylmethanethiol …
Number of citations: 4 pubs.rsc.org
EV Ganin, VD Vang - Russian journal of general chemistry, 2003 - researchgate.net
One of priority tasks of guest-host chemistry is search for selective interactions of neutral molecules, leading to formation of molecular complexes to model processes widely occurring in …
Number of citations: 5 www.researchgate.net
T Nakabayashi, J Tsurugi, T Yabuta - The Journal of Organic …, 1964 - ACS Publications
… However, preliminary work in the present study showed that triphenylmethanethiol … triphenylmethanethiol hindering the attack of the iodine molecule. In contrast to …
Number of citations: 48 pubs.acs.org
FH Walters, KB Griffin - Analytical Letters, 1983 - Taylor & Francis
… In conclusion this article shows that triphenylmethanethiol reacts with o-phthaldialdehyde and primary amino acids (glycine and taurine) to form a fluorescent adduct. The time …
Number of citations: 7 www.tandfonline.com
M Blanc-Muasser, L Vigne, H Driguez - Tetrahedron letters, 1990 - Elsevier
Triphanylmethyt-1-thio-α- D -galactoside was obtained in good yield by treatment of β-acetochlorogalactose with the tetrabutylammonium salt of triphenylmethanethiol. This protecting …
Number of citations: 25 www.sciencedirect.com
A Thiols - Structural chemistry of organosulfur compounds - Wiley Online Library
Triphenylmethanethiol, Ph, CSH, crystallizes in the triclinic Pi space group'14. The phenyl rings are in propeller-like conformations with SCCC dihedral angles of 42 to 61" in the two …
Number of citations: 0 onlinelibrary.wiley.com
MA Elkaschef, MH Nosseir, KED Mokhtar - Journal of the Chemical …, 1959 - pubs.rsc.org
… but not between the bromomagnesium derivatives of benzoic acid and triphenylmethanol or triphenylmethanethiol. The thiol-acid, necessary to this reaction , loses its sulphur atom : …
Number of citations: 2 pubs.rsc.org
MR Garnsey, SE Wengryniuk… - … of Reagents for Organic …, 2001 - Wiley Online Library
[ 3695‐77‐0 ] C 19 H 16 S (MW 276.39) InChI = 1S/C19H16S/c20‐19(16‐10‐4‐1‐5‐11‐16,17‐12‐6‐2‐7‐13‐17)18‐14‐8‐3‐9‐15‐18/h1‐15,20H InChIKey = JQZIKLPHXXBMCA‐…
Number of citations: 0 onlinelibrary.wiley.com
G Bernardinelli, M Geoffroy, R Franzi - Zeitschrift für Kristallographie, 1991 - degruyter.com
0.2689 (1 0.2967 (1 0.3672 (3; 0.2912 (4; 0.3793 (3; 0.3102 (4; 0.1508 (4 0.0610 (4 0.1313 (4 0.3381 (3 0.2595 (3 0.2335 (4 0.2856 (4; 0.3660 (4; 0.3936 (4 0.5416 (4 0.6553 (4; 0.8125 …
Number of citations: 6 www.degruyter.com

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